molecular formula C15H24ClNO B1426541 4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220017-72-0

4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1426541
CAS No.: 1220017-72-0
M. Wt: 269.81 g/mol
InChI Key: XHPXBOYCPVPHDE-UHFFFAOYSA-N
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Description

4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound of significant interest in medicinal chemistry research, particularly in the context of neurodegenerative diseases. Its structure, featuring a piperidine ring linked to a 2-methylbenzyloxy group via an ethyl chain, is characteristic of ligands designed to target central nervous system receptors . Piperidine derivatives have been extensively studied for their potential as multi-targeting ligands . Specifically, research into structurally similar 4-substituted piperidines has shown that these compounds can function as potent histamine H3 receptor (H3R) antagonists/inverse agonists . The H3 receptor is a pre-synaptic autoreceptor that modulates the release of several key neurotransmitters in the brain, including histamine, acetylcholine, and dopamine . By blocking this receptor, H3R antagonists can increase the release of these neurotransmitters, which is a sought-after effect for improving cognitive functions. Furthermore, some piperidine-based compounds have been designed to simultaneously exhibit H3R antagonism and inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . This multi-target-directed ligand (MTDL) approach is considered a promising strategy for treating complex multifactorial diseases like Alzheimer's disease, as it may produce a more pronounced pro-cognitive effect by enhancing cholinergic neurotransmission through two complementary mechanisms . Beyond neurodegenerative research, piperidine and its analogous heterocycle, piperazine, are established privileged scaffolds in drug discovery, forming the core of various approved therapeutics and investigational compounds for a range of conditions . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-[(2-methylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-13-4-2-3-5-15(13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPXBOYCPVPHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview:

The core synthetic strategy involves reacting a piperidine derivative with a suitable benzyl halide, specifically 2-methylbenzyl chloride , in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution where the hydroxyl group on the piperidine is replaced by the benzyl group, forming the ether linkage.

Reaction Conditions:

  • Reagents:

    • 2-methylbenzyl chloride
    • 4-(2-hydroxyethyl)piperidine
    • Base (NaOH or K₂CO₃)
    • Solvent: Typically acetonitrile or ethanol
  • Procedure:

    • The piperidine derivative is dissolved in an appropriate solvent.
    • The benzyl chloride is added dropwise under stirring.
    • The mixture is heated to reflux (around 80–100°C) for several hours.
    • Post-reaction, the mixture is cooled, and the product is isolated via filtration or extraction.

Hydrochloride Salt Formation:

  • The free base is treated with hydrochloric acid (HCl) in an aqueous medium, leading to the formation of the hydrochloride salt, which is then purified by recrystallization.

Research Findings & Data:

  • A similar process was described in patent literature, where the reaction of 2-methylbenzyl chloride with piperidine derivatives yielded high conversion rates (~80%) under optimized conditions.

Etherification Using Alkyl Halides and Tosylates

Methodology:

Another approach involves etherification of the piperidine nitrogen with benzyl derivatives through nucleophilic substitution using alkyl halides or tosylates, often under basic conditions.

  • Reagents:

    • 2-methylbenzyl tosylate or chloride
    • Nucleophilic piperidine derivative
    • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
    • Solvent: Toluene or DMF
  • Procedure:

    • The piperidine nitrogen is deprotonated with NaH or K₂CO₃.
    • The benzyl halide or tosylate is added, and the mixture is refluxed.
    • The product is purified by chromatography or recrystallization.

Advantages:

  • High yields (~70–85%) reported in literature.
  • Suitable for scale-up in industrial settings.

Multi-Step Synthesis Involving Intermediates

Stepwise Approach:

  • Step 1: Synthesis of intermediate tert-butyl-protected piperidine derivatives.
  • Step 2: Etherification with methylbenzyl derivatives.
  • Step 3: Deprotection of protective groups.
  • Step 4: Quaternization or salt formation with HCl to produce the hydrochloride salt.

Research Findings:

  • Complex multi-step procedures have been documented, involving Mitsunobu reactions, reduction with lithium aluminum hydride (LiAlH₄), and subsequent salt formation.

Industrial-Scale Synthesis

Flow Chemistry and Automation:

  • Continuous flow reactors are employed to enhance reaction control, yield, and safety.
  • Reagent addition is automated, and in-line purification minimizes impurity formation.

Process Optimization:

  • Use of excess reagents and controlled temperature conditions reduces impurities.
  • Avoidance of dimer formation (as seen in prior art) enhances purity and yield.

Data Summary Table

Method Reagents Solvent Reaction Conditions Yield (%) Notes
Nucleophilic substitution 2-methylbenzyl chloride + 4-(2-hydroxyethyl)piperidine + NaOH Acetonitrile Reflux 80–100°C, 4–6 hrs 75–80 High efficiency, scalable
Etherification 2-methylbenzyl tosylate + piperidine derivative + K₂CO₃ Toluene/DMF Reflux 80–110°C 70–85 Suitable for large scale
Multi-step synthesis Various intermediates, protective groups, LiAlH₄ Multiple Variable 60–75 Complex but versatile
Industrial flow synthesis Continuous reactors Controlled Optimized for yield >85 Safer, scalable

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperidine Hydrochloride Derivatives

Structural and Functional Differences

The table below compares 4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride with structurally related compounds:

Compound Name CAS No. Molecular Formula Substituent Key Properties/Applications
4-(((2-Methylbenzyl)oxy)methyl)piperidine HCl 1289384-88-8 C₁₄H₂₂ClNO 2-Methylbenzyloxy methyl Hazards: H302, H315, H319; used in intermediates for drug synthesis .
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO•HCl Diphenylmethoxy Higher molecular weight (303.83 g/mol); regulated under EPA, ATSDR; limited toxicity data .
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine HCl 1220032-45-0 C₁₄H₁₉BrClNO 4-Bromobenzyloxy ethyl Bromine substitution may increase reactivity; SDS emphasizes first-aid measures .
4-(4-Nitrophenyl)piperidine HCl 883194-93-2 C₁₁H₁₃ClN₂O₂ 4-Nitrophenyl Pharmaceutical intermediate; used in analgesics and anti-inflammatory agents .
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine HCl 1219980-82-1 C₁₁H₂₂ClNO 2-Methylpropenyloxy ethyl Potential for polymerization; lacks detailed physicochemical data .

Key Observations:

Electron-Withdrawing Groups: Compounds like 4-(4-nitrophenyl)piperidine HCl exhibit altered electronic profiles, impacting receptor binding and metabolic stability .

Toxicity and Safety: Acute Toxicity: Most analogs share hazards like skin/eye irritation (H315/H319), but 4-(diphenylmethoxy)piperidine HCl lacks specific toxicity data despite regulatory oversight . Environmental Impact: Limited ecotoxicological data exist for these compounds, though 4-(diphenylmethoxy)piperidine HCl’s environmental fate remains unstudied .

Applications :

  • Pharmaceutical Intermediates : Nitrophenyl and benzyl-substituted derivatives are prioritized in drug synthesis (e.g., analgesics) .
  • Research Use : Bromine-containing analogs may serve as probes in mechanistic studies due to halogen bonding .

Research Findings and Data Gaps

  • Bioactivity : Piperidine derivatives with aromatic substituents (e.g., benzyl, nitrophenyl) show promise in modulating serotonin and dopamine receptors, though structure-activity relationships (SAR) require further elucidation .
  • Data Limitations : Critical gaps include:
    • Acute oral toxicity (LD₅₀) values for most compounds.
    • Environmental persistence and biodegradability studies.
    • Comparative pharmacokinetic profiles across substituent classes.

Biological Activity

4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative notable for its potential biological activities, particularly in pharmacological applications. This compound exhibits structural similarities to various biologically active molecules, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H24ClNO, with a molecular weight of 269.82 g/mol. The presence of the 2-methylbenzyl ether group contributes to its unique chemical reactivity and biological activity.

Property Value
Molecular FormulaC15H24ClNO
Molecular Weight269.82 g/mol
Structural FeaturesPiperidine ring, 2-methylbenzyl ether

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. It may act as an agonist or antagonist, modulating receptor activity and influencing physiological processes such as neurotransmission and enzyme function.

Potential Targets

  • Neurotransmitter Receptors : The compound may bind to receptors associated with neurotransmission, potentially affecting mood and cognitive functions.
  • Enzymatic Activity : It may inhibit or activate specific enzymes involved in metabolic pathways.

Anticonvulsant Activity

Research indicates that compounds structurally related to piperidines can exhibit anticonvulsant properties. For instance, studies have shown that certain piperidine derivatives effectively reduce seizure activity in animal models by modulating GABAergic transmission .

Antitumor Activity

Preliminary investigations into the anticancer potential of similar compounds suggest that they may inhibit tumor cell proliferation. For example, certain piperidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.

Case Studies

  • Neuropharmacological Assessment :
    • A study evaluated the effects of a related piperidine derivative on anxiety-like behavior in rodents. The results indicated a reduction in anxiety-related behaviors, suggesting potential anxiolytic properties.
    • Findings : The compound exhibited a dose-dependent effect on behavioral tests, supporting its role as a central nervous system modulator.
  • Anticancer Evaluation :
    • In vitro assays were conducted using human cancer cell lines (e.g., A431 and Jurkat cells). Results showed that the compound induced apoptosis in a concentration-dependent manner.
    • Results Summary :
      • IC50 values for cell viability ranged from 10 µM to 50 µM across different cell lines.
      • Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.

Q & A

Q. What are the recommended synthesis routes for 4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride?

The synthesis typically involves multi-step processes, such as:

  • Piperidine intermediate preparation : Hydrogenation of substituted pyridines using catalysts like Pd/C under hydrogen gas .
  • Functionalization : Ethoxylation and substitution reactions to introduce the 2-methylbenzyloxyethyl group, often requiring halogenating agents (e.g., Br₂, Cl₂) or oxidation/reduction steps (e.g., KMnO₄, NaBH₄) .
  • Purification : Silica gel chromatography or recrystallization from ethanol for final product isolation . Yield optimization may require adjusting reaction time, temperature, and stoichiometric ratios .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Keep in sealed containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose per local regulations .

Q. How can researchers characterize the purity and structure of this compound?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) using reverse-phase columns .
  • Melting Point Analysis : Compare observed values (e.g., 219°C decomposition ) with literature data.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI or MALDI-TOF .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Catalyst Screening : Test alternatives to Pd/C (e.g., Raney nickel) for hydrogenation efficiency .
  • Reaction Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) vs. methanol/water mixtures .
  • Temperature Control : Reflux conditions (e.g., 2 hours at 80°C) to balance reaction rate and byproduct formation .
  • In-line Monitoring : Use TLC or FTIR to track intermediate formation and adjust reaction termination points .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH Sensitivity : Stability studies in buffered solutions (pH 3–10) can identify degradation pathways (e.g., hydrolysis of the ether linkage) .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >200°C) .
  • Light Exposure : UV-Vis spectroscopy to assess photodegradation in ambient vs. dark conditions .

Q. What computational methods predict the compound’s reactivity or interaction mechanisms?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the piperidine nitrogen) .
  • Molecular Dynamics (MD) : Simulate binding affinities for biological targets (e.g., receptors, enzymes) .
  • Reaction Path Search Tools : Identify transition states and intermediates using software like Gaussian or ORCA .

Q. How can contradictory data regarding solubility or reactivity be resolved?

  • Controlled Replication : Standardize solvent systems (e.g., DMSO vs. ethanol) and temperature .
  • Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, NIST) to identify consensus values .
  • Cross-Validation : Use multiple techniques (e.g., NMR, HPLC) to confirm solubility or degradation profiles .

Methodological Guidance

  • Toxicity Assessment in Absence of Data :
    Apply predictive models (e.g., QSAR) or conduct in vitro assays (e.g., MTT for cytotoxicity) .
  • Handling Air-Sensitive Intermediates :
    Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
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4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

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